molecular formula C9H7F2N3 B8087519 2-(Difluoromethyl)-1,8-naphthyridin-3-amine

2-(Difluoromethyl)-1,8-naphthyridin-3-amine

Cat. No.: B8087519
M. Wt: 195.17 g/mol
InChI Key: ROCDGMGLRUJZHZ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1,8-naphthyridin-3-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to the naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,8-naphthyridin-3-amine typically involves the following steps:

  • Formation of the Naphthyridine Core: The naphthyridine ring system can be constructed through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

  • Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents like difluoromethylating agents (e.g., Difluoromethyl 2-pyridyl sulfone) under specific reaction conditions, often involving radical processes or catalytic methods.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1,8-naphthyridin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the naphthyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

2-(Difluoromethyl)-1,8-naphthyridin-3-amine has several scientific research applications:

  • Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Industry: Use in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-1,8-naphthyridin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group can influence the compound's binding affinity and selectivity towards these targets, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

  • 2-(Difluoromethyl)pyridine: A related compound with a similar difluoromethyl group but a different heterocyclic core.

  • 2-(Difluoromethyl)quinoline: Another compound with a difluoromethyl group attached to a quinoline ring system.

Uniqueness: 2-(Difluoromethyl)-1,8-naphthyridin-3-amine is unique due to its specific structural features and potential applications. Its difluoromethyl group provides distinct steric and electronic properties compared to similar compounds, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

2-(difluoromethyl)-1,8-naphthyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3/c10-8(11)7-6(12)4-5-2-1-3-13-9(5)14-7/h1-4,8H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCDGMGLRUJZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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